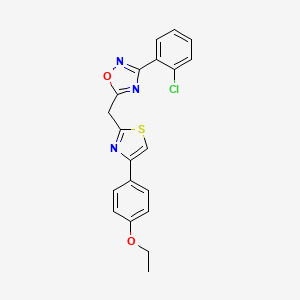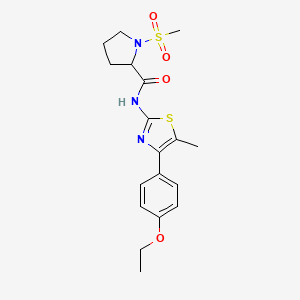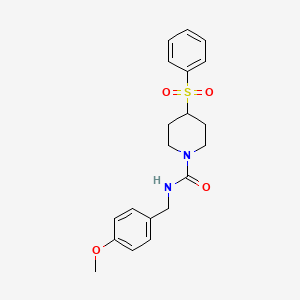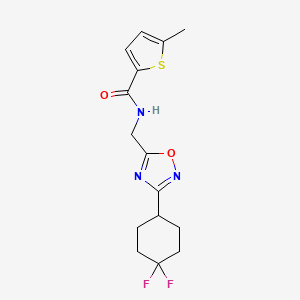![molecular formula C15H24ClN5O B2512151 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea CAS No. 2248830-50-2](/img/structure/B2512151.png)
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). CP-673451 is a potent inhibitor of VEGFR-2 and has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea inhibits VEGFR-2 by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways that are critical for angiogenesis and tumor growth. Inhibition of VEGFR-2 also leads to the induction of apoptosis in tumor cells.
Biochemical and Physiological Effects
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to have significant effects on tumor growth and angiogenesis. In preclinical studies, 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to inhibit tumor growth and metastasis in various types of cancer. Additionally, 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to reduce the number of blood vessels in tumors, which can lead to decreased tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for lab experiments include its potency and specificity for VEGFR-2 inhibition. 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been shown to have a high affinity for VEGFR-2, which makes it an effective inhibitor of angiogenesis and tumor growth. The limitations of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for lab experiments include its potential toxicity and the need for further studies to identify potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea. One potential direction is the development of combination therapies that include 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea and other targeted therapies. Another direction is the investigation of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea for the treatment of other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration. Finally, further studies are needed to identify potential side effects and toxicity of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea in humans.
Synthesemethoden
The synthesis of 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea involves the reaction of 3-chloropyrazine-2-carboxylic acid with 4-methylpiperidine and 1-(tert-butoxycarbonyl)-3-aminomethylpyrrolidine to form the intermediate 1-(3-chloropyrazin-2-yl)methyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-N-(2-hydroxypropyl)acetamide to form 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea has been extensively studied for its potential use in cancer therapy. The inhibition of VEGFR-2 by 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea leads to a reduction in angiogenesis, which is a critical process for tumor growth and metastasis. Preclinical studies have shown that 1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea can inhibit the growth of various types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1-[(3-chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O/c1-11-3-7-21(8-4-11)12(2)9-19-15(22)20-10-13-14(16)18-6-5-17-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNGRDYRFOHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NCC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)


![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)
![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)



![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)


![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)
